molecular formula C20H22N2O2S B15039091 2-methyl-N-[3-(pyrrolidin-1-ylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide

2-methyl-N-[3-(pyrrolidin-1-ylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide

Cat. No.: B15039091
M. Wt: 354.5 g/mol
InChI Key: CJRUFENPFOFMQC-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a unique structure combining a pyrrolidine ring, a cyclopenta[b]thiophene ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and various carbonyl compounds. The pyrrolidine ring is then introduced through a cyclization reaction, followed by the attachment of the benzamide group via amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as proline and pyrrolizine, share structural similarities with 2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE.

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thienopyridine, are structurally related.

    Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide share the benzamide moiety.

Uniqueness

What sets 2-METHYL-N-[3-(PYRROLIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE apart is its unique combination of these three structural motifs, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-methyl-N-[3-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C20H22N2O2S/c1-13-7-2-3-8-14(13)18(23)21-19-17(15-9-6-10-16(15)25-19)20(24)22-11-4-5-12-22/h2-3,7-8H,4-6,9-12H2,1H3,(H,21,23)

InChI Key

CJRUFENPFOFMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCCC4

Origin of Product

United States

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